molecular formula C22H29N5O B1193227 PCSK9-IN-4d

PCSK9-IN-4d

Cat. No. B1193227
M. Wt: 379.51
InChI Key: UQVPGVALXWIBAG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCSK9-IN-4d is a PCSK9 mRNA translation inhibitor.

Scientific Research Applications

PCSK9 and Lipoprotein Metabolism

PCSK9 (proprotein convertase subtilisin/kexin type 9) plays a significant role in lipoprotein metabolism, particularly in LDL (low-density lipoprotein) management. It has been shown to control LDL levels in plasma, with mutations in PCSK9 leading to variations in LDL cholesterol levels and influencing coronary heart disease risk. The understanding of PCSK9's function has provided insights into new therapeutic targets for lowering plasma LDL cholesterol and preventing cardiovascular diseases (Horton, Cohen, & Hobbs, 2007).

PCSK9 and Cardiovascular Disease Risk

Research indicates that serum PCSK9 concentrations are associated with future risks of cardiovascular diseases (CVD). Studies have shown that higher levels of circulating PCSK9 can predict the likelihood of future cardiovascular events, independent of other established risk factors. This suggests the potential of PCSK9 as a biomarker for CVD risk assessment (Leander et al., 2016).

Therapeutic Approaches Targeting PCSK9

Innovative therapeutic strategies have been developed to target PCSK9. These include the development of biological inhibitors and vaccines that aim to reduce LDL cholesterol levels, thereby potentially reducing cardiovascular outcomes. Such therapies represent a significant advancement in the treatment of dyslipidemia and associated cardiovascular risks (Burke et al., 2017).

Genetic Implications of PCSK9 Variants

The discovery of PCSK9 gene mutations has been pivotal in understanding its role in cholesterol metabolism. Different mutations in PCSK9 can lead to either hypercholesterolemia or hypocholesterolemia, affecting the risk of coronary heart disease. Understanding these genetic variants has implications for personalized medicine and targeted therapies (Wu & Li, 2014).

Nutritional and Lipid Modulation of PCSK9

Diet and nutrition have been shown to influence PCSK9 levels, with implications for cholesterol and apoB lipoprotein metabolism, and thus for cardiovascular disease risk. Dietary components, such as n-3 polyunsaturated fatty acids, have been found to reduce plasma PCSK9 concentrations, while other components like dietary fructose may upregulate PCSK9 mRNA expression. These findings highlight the significance of diet in modulating PCSK9 and its impact on cardiometabolic health (Krysa et al., 2017).

Beyond LDL Cholesterol Lowering

Beyond its role in LDL cholesterol regulation, PCSK9 is implicated in various biological processes, such as neurocognitive functions, neuronal apoptosis, and immune responses. Understanding these extrahepatic roles of PCSK9 is crucial, especially in the context of therapies aimed at inhibiting PCSK9 to treat hypercholesterolemia and cardiovascular diseases (Norata et al., 2016).

properties

Molecular Formula

C22H29N5O

Molecular Weight

379.51

IUPAC Name

(R)-N-(3-Methylpyrazin-2-yl)-4-phenyl-N-(piperidin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C22H29N5O/c1-17-21(25-13-12-24-17)27(20-8-5-11-23-16-20)22(28)26-14-9-19(10-15-26)18-6-3-2-4-7-18/h2-4,6-7,12-13,19-20,23H,5,8-11,14-16H2,1H3/t20-/m1/s1

InChI Key

UQVPGVALXWIBAG-HXUWFJFHSA-N

SMILES

O=C(N1CCC(C2=CC=CC=C2)CC1)N(C3=NC=CN=C3C)[C@H]4CNCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PCSK9-IN-4d;  PCSK9 IN-4d;  PCSK9-IN 4d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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